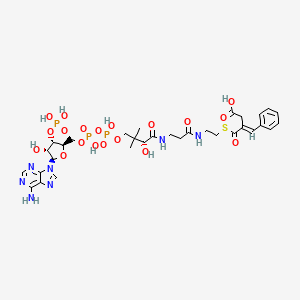

(E)-2-benzylidenesuccinyl-CoA

描述

属性

分子式 |

C32H44N7O19P3S |

|---|---|

分子量 |

955.7 g/mol |

IUPAC 名称 |

(E)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-4-phenylbut-3-enoic acid |

InChI |

InChI=1S/C32H44N7O19P3S/c1-32(2,26(44)29(45)35-9-8-21(40)34-10-11-62-31(46)19(13-22(41)42)12-18-6-4-3-5-7-18)15-55-61(52,53)58-60(50,51)54-14-20-25(57-59(47,48)49)24(43)30(56-20)39-17-38-23-27(33)36-16-37-28(23)39/h3-7,12,16-17,20,24-26,30,43-44H,8-11,13-15H2,1-2H3,(H,34,40)(H,35,45)(H,41,42)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)/b19-12+/t20-,24-,25-,26+,30-/m1/s1 |

InChI 键 |

CIZCKPNGZPENDV-RUCZCKOISA-N |

手性 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)/C(=C/C4=CC=CC=C4)/CC(=O)O)O |

规范 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(=CC4=CC=CC=C4)CC(=O)O)O |

产品来源 |

United States |

Foundational & Exploratory

The Central Role of (E)-2-Benzylidenesuccinyl-CoA in the Anaerobic Degradation of Toluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toluene (B28343), a prevalent environmental pollutant, can be biodegraded by a variety of microorganisms under anaerobic conditions. This process involves a unique biochemical pathway initiated by the addition of fumarate (B1241708) to the methyl group of toluene, forming (R)-benzylsuccinate. This initial activation is followed by a modified β-oxidation pathway, in which (E)-2-benzylidenesuccinyl-CoA emerges as a key intermediate. This technical guide provides an in-depth exploration of the anaerobic toluene degradation pathway, with a specific focus on the formation, conversion, and overall significance of this compound. We will detail the enzymes involved, present available quantitative data, outline experimental protocols for their study, and provide visual representations of the metabolic and experimental workflows.

Introduction

The anaerobic degradation of aromatic hydrocarbons, such as toluene, is a critical biogeochemical process with significant implications for environmental remediation and microbial metabolism. In the absence of oxygen, certain bacteria, notably denitrifying bacteria like Thauera aromatica, have evolved a sophisticated pathway to utilize toluene as a carbon and energy source. This pathway circumvents the oxygen-dependent reactions typical of aerobic degradation and instead employs a series of novel enzymatic transformations.

The initial and committing step in this pathway is the remarkable addition of toluene to fumarate, a reaction catalyzed by the glycyl radical enzyme benzylsuccinate synthase (BSS). This reaction forms (R)-benzylsuccinate, which is then activated to its coenzyme A (CoA) thioester, (R)-2-benzylsuccinyl-CoA. This activated intermediate is the entry point into a modified β-oxidation cycle. It is within this cycle that this compound is formed and subsequently metabolized, playing a pivotal role in the conversion of the initial toluene adduct to the central aromatic intermediate, benzoyl-CoA.

The Anaerobic Toluene Degradation Pathway

The anaerobic degradation of toluene to benzoyl-CoA can be conceptually divided into two main stages: the initial activation of toluene and the subsequent β-oxidation of the resulting intermediate.

Initial Activation of Toluene

The pathway is initiated by the enzyme benzylsuccinate synthase (BSS) , which catalyzes the following reaction[1][2]:

Toluene + Fumarate → (R)-Benzylsuccinate

This reaction is highly specific and is a key biomarker for identifying anaerobic toluene degradation in environmental samples.

The Modified β-Oxidation Pathway

Once formed, (R)-benzylsuccinate is activated and then processed through a series of reactions analogous to the β-oxidation of fatty acids. The enzymes and intermediates involved are detailed below.

(R)-Benzylsuccinate is activated to its corresponding CoA thioester by the enzyme (R)-benzylsuccinate:CoA-transferase (BbsEF) . This enzyme transfers a CoA moiety from succinyl-CoA to (R)-benzylsuccinate[3]:

(R)-Benzylsuccinate + Succinyl-CoA ⇌ (R)-2-Benzylsuccinyl-CoA + Succinate

The first oxidative step of the β-oxidation pathway is the dehydrogenation of (R)-2-benzylsuccinyl-CoA to form the central intermediate of this guide, This compound . This reaction is catalyzed by the FAD-dependent enzyme (R)-2-benzylsuccinyl-CoA dehydrogenase (BbsG) [4][5]:

(R)-2-Benzylsuccinyl-CoA + Electron Acceptor → this compound + Reduced Electron Acceptor

This compound is then hydrated by the enzyme This compound hydratase (BbsH) , also known as phenylitaconyl-CoA hydratase. This reaction introduces a hydroxyl group, preparing the molecule for the next oxidation step[5]:

This compound + H₂O ⇌ (2S,3R)-2-(α-hydroxybenzyl)succinyl-CoA

The hydroxylated intermediate is subsequently oxidized by (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD) :

(2S,3R)-2-(α-hydroxybenzyl)succinyl-CoA + NAD⁺ ⇌ (S)-2-Benzoylsuccinyl-CoA + NADH + H⁺

The final step of the β-oxidation pathway is the thiolytic cleavage of (S)-2-benzoylsuccinyl-CoA, catalyzed by (S)-2-benzoylsuccinyl-CoA thiolase (BbsAB) . This reaction yields the central aromatic intermediate, benzoyl-CoA, and regenerates succinyl-CoA, which can be used in the initial activation step:

(S)-2-Benzoylsuccinyl-CoA + CoA-SH ⇌ Benzoyl-CoA + Succinyl-CoA

Quantitative Data

A critical aspect of understanding any metabolic pathway is the quantitative characterization of its components. This includes the kinetic properties of the enzymes and the in vivo concentrations of the metabolites.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for the enzymes directly involved in the formation and consumption of this compound.

| Enzyme | Substrate | Apparent K_m (µM) | V_max | k_cat | Source |

| (R)-2-Benzylsuccinyl-CoA Dehydrogenase (BbsG) | (R)-2-Benzylsuccinyl-CoA | 110 ± 10 | Not Reported | Not Reported | Leutwein & Heider, 2002 |

Metabolite Concentrations

While methods for the quantitative analysis of intracellular CoA thioesters exist, specific in vivo concentrations of the intermediates in the anaerobic toluene degradation pathway in organisms like Thauera aromatica are not well-documented in the literature. However, studies have reported the accumulation of pathway intermediates and byproducts in culture media. For example, benzylsuccinate and phenylitaconate have been detected in the culture fluids of Thauera sp. strain DNT-1 during anaerobic toluene degradation[6].

Experimental Protocols

The study of the anaerobic toluene degradation pathway requires specialized techniques due to the oxygen sensitivity of the enzymes and the nature of the CoA thioester intermediates.

Purification of Recombinant (R)-2-Benzylsuccinyl-CoA Dehydrogenase (BbsG)

This protocol is adapted from the work of Leutwein and Heider (2002).

-

Gene Cloning and Expression: The bbsG gene from Thauera aromatica is cloned into an appropriate expression vector (e.g., pTrc99a) and transformed into an E. coli expression strain.

-

Cell Culture and Induction: The recombinant E. coli is grown in a suitable medium (e.g., LB broth) to mid-log phase, at which point protein expression is induced with an appropriate inducer (e.g., IPTG). Cells are harvested by centrifugation.

-

Cell Lysis: The cell pellet is resuspended in an anaerobic buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 2 mM DTT) and lysed by sonication or French press under strictly anaerobic conditions.

-

Clarification: The cell lysate is clarified by ultracentrifugation to remove cell debris.

-

Affinity Chromatography: If the recombinant protein is tagged (e.g., with a His-tag), it can be purified using an appropriate affinity column (e.g., Ni-NTA).

-

Anion Exchange Chromatography: Further purification can be achieved using an anion-exchange column (e.g., Q-Sepharose) with a linear salt gradient.

-

Gel Filtration: The final purification step can be performed using a gel filtration column to separate the protein based on size and to exchange it into a suitable storage buffer.

Enzyme Assay for (R)-2-Benzylsuccinyl-CoA Dehydrogenase (BbsG)

This assay is based on the reduction of an artificial electron acceptor and is adapted from Leutwein and Heider (2000).

-

Reaction Mixture: Prepare a reaction mixture in an anaerobic cuvette containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), the artificial electron acceptor ferricenium hexafluorophosphate (B91526) (0.2 mM), and the purified BbsG enzyme.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, (R)-2-benzylsuccinyl-CoA.

-

Spectrophotometric Monitoring: The reduction of ferricenium is monitored by the decrease in absorbance at 300 nm (ε = 4.3 mM⁻¹ cm⁻¹).

-

Calculation of Activity: The enzyme activity is calculated from the rate of absorbance change.

Purification of Recombinant this compound Hydratase (BbsH)

Enzyme Assay for this compound Hydratase (BbsH)

A continuous spectrophotometric assay for BbsH can be developed by coupling its activity to the subsequent enzyme in the pathway, (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD).

-

Reaction Mixture: Prepare a reaction mixture in an anaerobic cuvette containing buffer, NAD⁺, and an excess of purified BbsCD.

-

Enzyme Addition: Add the purified BbsH enzyme to the mixture.

-

Substrate Addition: Initiate the reaction by adding the substrate, this compound.

-

Spectrophotometric Monitoring: The formation of NADH is monitored by the increase in absorbance at 340 nm (ε = 6.22 mM⁻¹ cm⁻¹).

-

Calculation of Activity: The activity of BbsH is determined from the rate of NADH production.

Quantitative Analysis of CoA Thioesters

The intracellular concentrations of this compound and other CoA thioesters can be determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods[7][8][9].

-

Cell Quenching and Extraction: Rapidly quench metabolic activity of the bacterial culture and extract the CoA thioesters using a suitable solvent mixture (e.g., acetonitrile/methanol/water).

-

LC-MS/MS Analysis: Separate the CoA thioesters by reverse-phase liquid chromatography and detect and quantify them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantification: Use stable isotope-labeled internal standards for accurate quantification.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Anaerobic toluene degradation pathway highlighting key intermediates.

Caption: Experimental workflow for the purification of recombinant BbsG.

Conclusion

This compound is a crucial, albeit transient, intermediate in the anaerobic degradation of toluene. Its formation through the dehydrogenation of (R)-2-benzylsuccinyl-CoA and its subsequent hydration are central steps in the modified β-oxidation pathway that ultimately leads to the formation of benzoyl-CoA. While the enzymes responsible for its turnover, BbsG and BbsH, have been identified and characterized to some extent, a complete quantitative understanding of their kinetics and the in vivo dynamics of the CoA thioester pool is an area ripe for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate details of this important metabolic pathway, which has significant implications for bioremediation and our understanding of microbial adaptation to anaerobic environments.

References

- 1. Evidence that anaerobic oxidation of toluene in the denitrifying bacterium Thauera aromatica is initiated by formation of benzylsuccinate from toluene and fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anaerobic toluene-catabolic pathway in denitrifying Thauera aromatica: activation and beta-oxidation of the first intermediate, (R)-(+)-benzylsuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Anaerobic Toluene Catabolism of Thauera aromatica: the bbs Operon Codes for Enzymes of β Oxidation of the Intermediate Benzylsuccinate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aerobic and Anaerobic Toluene Degradation by a Newly Isolated Denitrifying Bacterium, Thauera sp. Strain DNT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional Characterization of Three Specific Acyl-Coenzyme A Synthetases Involved in Anaerobic Cholesterol Degradation in Sterolibacterium denitrificans Chol1S - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Discovery and Characterization of (E)-2-Benzylidenesuccinyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Benzylidenesuccinyl-CoA is a key metabolic intermediate in the anaerobic degradation pathway of toluene (B28343), a prevalent environmental pollutant. Its unique chemical structure and central role in this biochemical cascade make it a subject of significant interest for researchers in microbiology, enzymology, and bioremediation. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, along with detailed experimental protocols for its enzymatic synthesis and the characterization of the enzymes that catalyze its formation and subsequent transformation. This document is intended to serve as a valuable resource for scientists and drug development professionals investigating anaerobic metabolic pathways and developing novel bioremediation strategies.

Introduction

The anaerobic biodegradation of aromatic hydrocarbons, such as toluene, is a critical process in anoxic environments. In many denitrifying bacteria, such as Thauera aromatica, toluene is catabolized through a unique pathway initiated by the addition of fumarate (B1241708) to the methyl group of toluene, forming (R)-benzylsuccinate. This initial activation is followed by a series of β-oxidation-like reactions. This compound emerges as a central intermediate in this pathway, formed by the oxidation of (R)-2-benzylsuccinyl-CoA and subsequently hydrated to 2-(α-hydroxybenzyl)succinyl-CoA. Understanding the properties of this intermediate and the enzymes that interact with it is crucial for elucidating the complete mechanism of anaerobic toluene degradation.

The Anaerobic Toluene Degradation Pathway

The anaerobic degradation of toluene to benzoyl-CoA involves a series of enzymatic reactions. This compound is an intermediate in this pathway.[1][2] The pathway is initiated by the enzyme benzylsuccinate synthase (BssABC), which catalyzes the addition of toluene to fumarate to produce (R)-benzylsuccinate.[3] This is then activated to (R)-2-benzylsuccinyl-CoA by succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF).[3] The subsequent oxidation of (R)-2-benzylsuccinyl-CoA is catalyzed by (R)-benzylsuccinyl-CoA dehydrogenase (BbsG), yielding this compound.[4] This intermediate is then hydrated by this compound hydratase (BbsH) to form (S,R)-2-(α-hydroxybenzyl)succinyl-CoA.[5] Further reactions eventually lead to the formation of benzoyl-CoA, a central intermediate in the anaerobic metabolism of many aromatic compounds.[2]

Figure 1: Anaerobic Toluene Degradation Pathway.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₃₂H₃₉N₇O₁₉P₃S | [6] |

| Average Molecular Weight | 950.677 g/mol | [6] |

| Monoisotopic Molecular Weight | 955.16254 g/mol | [6] |

| Description | An acyl-CoA resulting from the formal condensation of the thiol group of coenzyme A with the carboxy group of (E)-2-benzylidenesuccinic acid. | [6] |

| Synonyms | (E)-2-Benzylidenesuccinyl-coenzyme A, (trans)-2-benzylidenesuccinyl-CoA, E-Phenylitaconyl-CoA | [6] |

Experimental Protocols

Enzymatic Synthesis and Purification of this compound

The synthesis of this compound is typically achieved enzymatically using purified (R)-benzylsuccinyl-CoA dehydrogenase (BbsG).

Materials:

-

(R)-2-benzylsuccinyl-CoA (substrate)

-

Purified (R)-benzylsuccinyl-CoA dehydrogenase (BbsG) from Thauera aromatica or a recombinant source

-

Electron acceptor (e.g., ferricenium hexafluorophosphate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., 10% formic acid)

-

HPLC system with a C18 reverse-phase column

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, (R)-2-benzylsuccinyl-CoA, and the electron acceptor.

-

Initiate the reaction by adding purified BbsG enzyme.

-

Incubate the reaction at the optimal temperature for BbsG activity (e.g., 30°C).

-

Monitor the progress of the reaction by observing the reduction of the electron acceptor spectrophotometrically or by periodically analyzing small aliquots by HPLC.

-

Once the reaction is complete, terminate it by adding the quenching solution.

-

Purify the this compound from the reaction mixture using preparative HPLC.

-

Lyophilize the purified fractions to obtain the final product.

Figure 2: Workflow for Enzymatic Synthesis and Purification.

Characterization of this compound

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0).

-

Detection: UV detector at 260 nm (for the adenine (B156593) ring of CoA) and a wavelength corresponding to the absorbance of the benzylidene group.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized compound. Characteristic fragments in tandem MS (MS/MS) can further validate the structure. A prominent fragment corresponds to the loss of the nucleotide triphosphate moiety ([M+H-506.9957]⁺).[7] Another typical fragment is the nucleotide diphosphate (B83284) ion at m/z 428.037.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The spectra will show characteristic signals for the protons and carbons of the benzylidene group, the succinyl moiety, and the coenzyme A molecule.

Enzymatic Assays

4.3.1. (R)-Benzylsuccinyl-CoA Dehydrogenase (BbsG) Activity Assay

The activity of BbsG is determined by monitoring the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526), spectrophotometrically.

Assay Components:

-

100 mM Tris-HCl buffer, pH 8.0

-

(R)-2-benzylsuccinyl-CoA (substrate)

-

Ferricenium hexafluorophosphate (electron acceptor)

-

Purified BbsG enzyme

Procedure:

-

Add the buffer, substrate, and electron acceptor to a cuvette.

-

Initiate the reaction by adding the enzyme.

-

Monitor the decrease in absorbance at a wavelength corresponding to the maximum absorbance of the oxidized electron acceptor.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron acceptor.

4.3.2. (E)-Benzylidenesuccinyl-CoA Hydratase (BbsH) Activity Assay

The activity of BbsH can be measured by monitoring the decrease in absorbance at a wavelength specific to the double bond of this compound as it is hydrated.

Assay Components:

-

100 mM Tris-HCl buffer, pH 7.5

-

This compound (substrate)

-

Purified BbsH enzyme

Procedure:

-

Add the buffer and substrate to a cuvette.

-

Initiate the reaction by adding the enzyme.

-

Monitor the decrease in absorbance at the characteristic wavelength for the substrate's double bond.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of this compound.

Quantitative Data

| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) | Inhibitors | Organism |

| (R)-Benzylsuccinyl-CoA dehydrogenase (BbsG) | (R)-2-Benzylsuccinyl-CoA | 110 | Not Reported | 8.0 | 50 | (S)-Benzylsuccinyl-CoA | Thauera aromatica |

| (E)-Benzylidenesuccinyl-CoA hydratase (BbsH) | This compound | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Thauera aromatica |

Conclusion

This compound is a pivotal intermediate in the anaerobic degradation of toluene. This technical guide has provided a detailed overview of its discovery, synthesis, and characterization, along with protocols for the enzymatic assays of the key enzymes involved in its metabolism. The information presented here serves as a foundational resource for researchers aiming to further investigate this important metabolic pathway, develop novel bioremediation technologies, and explore the potential of these enzymes in biocatalysis. Further research is warranted to fully elucidate the kinetic properties of this compound hydratase and to explore the substrate specificities of the enzymes in the pathway, which could open new avenues for the biodegradation of other aromatic pollutants.

References

- 1. researchgate.net [researchgate.net]

- 2. Aerobic and Anaerobic Toluene Degradation by a Newly Isolated Denitrifying Bacterium, Thauera sp. Strain DNT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anaerobic toluene-catabolic pathway in denitrifying Thauera aromatica: activation and beta-oxidation of the first intermediate, (R)-(+)-benzylsuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pseudomonas.umaryland.edu [pseudomonas.umaryland.edu]

- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Formation of (E)-2-Benzylidenesuccinyl-CoA from (R)-Benzylsuccinyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anaerobic degradation of toluene (B28343), a significant environmental pollutant, is a critical biogeochemical process initiated by a unique enzymatic pathway. A key step in this pathway is the oxidation of (R)-benzylsuccinyl-CoA to (E)-2-benzylidenesuccinyl-CoA. This reaction is catalyzed by the FAD-dependent enzyme (R)-benzylsuccinyl-CoA dehydrogenase, a pivotal player in the β-oxidation of benzylsuccinate. This technical guide provides a comprehensive overview of this enzymatic conversion, including the characteristics of the involved enzyme, a summary of its kinetic and operational parameters, detailed experimental protocols for its study, and visualizations of the biochemical pathway and experimental workflows. This information is crucial for researchers in bioremediation, enzymology, and drug development who may be interested in the unique catalytic mechanisms of anaerobic hydrocarbon degradation.

Introduction: The Anaerobic Toluene Degradation Pathway

In the absence of oxygen, several species of bacteria, most notably Thauera aromatica, have evolved a sophisticated metabolic pathway to utilize toluene as a carbon source.[1] The initial activation of the chemically stable methyl group of toluene proceeds via an unusual addition to fumarate, forming (R)-benzylsuccinate.[2] This initial intermediate is then channeled into a modified β-oxidation pathway.

The conversion of (R)-benzylsuccinate to metabolites that can enter central metabolism involves a series of enzymatic reactions. The first step is the activation of (R)-benzylsuccinate to its coenzyme A (CoA) thioester, (R)-benzylsuccinyl-CoA, a reaction catalyzed by succinyl-CoA:(R)-benzylsuccinate CoA-transferase.[1][3] Subsequently, (R)-benzylsuccinyl-CoA dehydrogenase catalyzes the first oxidative step of the pathway, introducing a double bond to form this compound.[4] This guide focuses on the critical enzymatic step mediated by (R)-benzylsuccinyl-CoA dehydrogenase.

The Key Enzyme: (R)-Benzylsuccinyl-CoA Dehydrogenase (BbsG)

The oxidation of (R)-benzylsuccinyl-CoA is catalyzed by (R)-benzylsuccinyl-CoA dehydrogenase, encoded by the bbsG gene in Thauera aromatica.[5] This enzyme is a member of the acyl-CoA dehydrogenase family and plays a crucial role in the β-oxidation of benzylsuccinate.

Enzyme Properties and Characteristics

(R)-benzylsuccinyl-CoA dehydrogenase from Thauera aromatica has been characterized to reveal several key properties that are essential for its function in the anaerobic environment of the cell. These properties are summarized in the table below.

| Property | Description | Reference(s) |

| Systematic Name | (R)-benzylsuccinyl-CoA:electron transfer flavoprotein oxidoreductase | [6] |

| EC Number | 1.3.8.3 | [6][7] |

| Cofactor | Flavin adenine (B156593) dinucleotide (FAD) | [6] |

| Optimal pH | 8.0 | [7] |

| Optimal Temperature | 50 °C | [7] |

| Inhibitors | (S)-benzylsuccinyl-CoA | [7] |

| Induction | Induced by toluene | [7] |

Table 1: Properties of (R)-benzylsuccinyl-CoA Dehydrogenase from Thauera aromatica.

Quantitative Kinetic Data

Signaling and Regulatory Pathway

The enzymatic formation of this compound is part of the larger anaerobic toluene degradation pathway, which is tightly regulated. The expression of the bbs operon, which includes the gene for (R)-benzylsuccinyl-CoA dehydrogenase (bbsG), is induced by the presence of toluene.[7] This suggests a regulatory network that senses the presence of the substrate and activates the transcription of the necessary catabolic genes.

Caption: Overview of the initial steps in the anaerobic toluene degradation pathway.

Experimental Protocols

The study of (R)-benzylsuccinyl-CoA dehydrogenase activity requires specific experimental setups, often involving the synthesis of its substrate and the use of coupled enzyme assays.

Synthesis of (R)-Benzylsuccinyl-CoA

The substrate, (R)-benzylsuccinyl-CoA, is not commercially available and must be synthesized. This is typically achieved enzymatically using its precursor, (R)-benzylsuccinate, and a CoA-transferase.

Protocol for Enzymatic Synthesis of (R)-Benzylsuccinyl-CoA:

-

Reaction Mixture: Prepare a reaction mixture containing (R)-benzylsuccinate, succinyl-CoA, and purified succinyl-CoA:(R)-benzylsuccinate CoA-transferase in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).[8]

-

Incubation: Incubate the reaction mixture at 30°C.[8]

-

Monitoring: Monitor the formation of (R)-benzylsuccinyl-CoA and the consumption of succinyl-CoA using High-Performance Liquid Chromatography (HPLC).[8]

-

Purification: Purify the synthesized (R)-benzylsuccinyl-CoA from the reaction mixture using chromatographic techniques.

Assay of (R)-Benzylsuccinyl-CoA Dehydrogenase Activity

The activity of (R)-benzylsuccinyl-CoA dehydrogenase can be measured using a continuous photometric assay. This assay relies on the reduction of an artificial electron acceptor, which can be monitored spectrophotometrically.

Photometric Assay Protocol:

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).[5][7]

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of an artificial electron acceptor (e.g., 0.1 mM ferricenium-PF6), and the enzyme sample (e.g., cell extract or purified enzyme).[5]

-

Initiation: Start the reaction by adding the substrate, (R)-benzylsuccinyl-CoA, to a final concentration of 0.3 to 0.6 mM.[5]

-

Measurement: Immediately monitor the decrease in absorbance of the electron acceptor at its specific wavelength (e.g., 300 nm for ferricenium-PF6) using a spectrophotometer.[5]

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor (e.g., ε = 4,300 M-1 cm-1 for ferricenium-PF6).[5]

Purification of Recombinant (R)-Benzylsuccinyl-CoA Dehydrogenase

For detailed kinetic and structural studies, a pure enzyme preparation is required. The bbsG gene can be overexpressed in a host organism like Escherichia coli, and the recombinant protein can be purified.

General Purification Workflow:

Caption: A general workflow for the purification of recombinant proteins.

Conclusion and Future Perspectives

The enzymatic conversion of (R)-benzylsuccinyl-CoA to this compound is a cornerstone of the anaerobic degradation of toluene. The enzyme responsible, (R)-benzylsuccinyl-CoA dehydrogenase, exhibits unique properties tailored to its role in this specialized metabolic pathway. While significant progress has been made in identifying and qualitatively characterizing this enzyme, a detailed quantitative understanding of its kinetics is still an area ripe for investigation. Such data would not only enhance our fundamental knowledge of anaerobic hydrocarbon metabolism but could also inform the design of novel biocatalysts for bioremediation and the development of inhibitors targeting microbial pathways. Future research should focus on obtaining precise kinetic parameters and elucidating the three-dimensional structure of (R)-benzylsuccinyl-CoA dehydrogenase to fully understand its catalytic mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. Anaerobic toluene-catabolic pathway in denitrifying Thauera aromatica: activation and beta-oxidation of the first intermediate, (R)-(+)-benzylsuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Synthetic Pathway for the Production of Benzylsuccinate in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anaerobic Toluene Catabolism of Thauera aromatica: the bbs Operon Codes for Enzymes of β Oxidation of the Intermediate Benzylsuccinate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (R)-benzylsuccinyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. uniprot.org [uniprot.org]

- 8. Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase: an Enzyme of the Anaerobic Toluene Catabolic Pathway in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-2-Benzylidenesuccinyl-CoA: From Physicochemical Properties to Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Benzylidenesuccinyl-CoA is a pivotal intermediate in the anaerobic biodegradation pathway of toluene (B28343), one of the most prevalent aromatic hydrocarbons in the environment. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its enzymatic synthesis and analysis, and its role in the broader context of microbial metabolism. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and environmental science, as well as for professionals involved in drug development who may be interested in the enzymes of this pathway as potential drug targets.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₃₂H₄₄N₇O₁₉P₃S | [1] |

| Average Molecular Weight | 955.71 g/mol | [2][3] |

| Monoisotopic Molecular Weight | 955.16254 g/mol | [1] |

| Synonyms | (E)-2-Benzylidenesuccinyl-coenzyme A, E-Phenylitaconyl-CoA | [1] |

| InChI Key | CIZCKPNGZPENDV-UMUUVTGISA-I | [1] |

| SMILES | CC(C)(COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK--[C@@H]1OP(=O)(O)O">C@Hn1cnc2c(N)ncnc12)--INVALID-LINK--C(=O)NCCC(=O)NCCSC(=O)C(\CC(=O)O)=C\c1ccccc1 | [2] |

| CAS Number | 521064-45-9 | [2][3] |

| Storage | Powder, store under recommended conditions in the Certificate of Analysis. | [2][3] |

Due to the presence of the large coenzyme A moiety, this compound is expected to be soluble in aqueous solutions. Like other acyl-CoA thioesters, it is susceptible to hydrolysis, particularly under alkaline conditions, and is more stable in acidic to neutral pH ranges.[4][5][6] For long-term storage, it is advisable to keep the compound as a dry powder at low temperatures.[2][3]

Biological Role: The Anaerobic Toluene Degradation Pathway

This compound is a key intermediate in the anaerobic degradation of toluene by various microorganisms, including denitrifying and sulfate-reducing bacteria.[7][8][9][10] This pathway is of significant environmental interest as it represents a primary mechanism for the natural attenuation of toluene contamination in anoxic environments.

The pathway is initiated by the addition of fumarate (B1241708) to the methyl group of toluene, a reaction catalyzed by the enzyme benzylsuccinate synthase (Bss). The resulting (R)-benzylsuccinate is then activated to (R)-benzylsuccinyl-CoA by a CoA transferase (BbsEF). (R)-benzylsuccinyl-CoA is subsequently oxidized by (R)-benzylsuccinyl-CoA dehydrogenase (BbsG) to form this compound.[8][11]

The this compound is then hydrated by this compound hydratase (BbsH) to 2-(α-hydroxybenzyl)succinyl-CoA. This is followed by an NAD⁺-dependent oxidation catalyzed by 2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD) to yield benzoylsuccinyl-CoA. Finally, a thiolase (BbsAB) cleaves benzoylsuccinyl-CoA into benzoyl-CoA and succinyl-CoA. Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is further metabolized, while succinyl-CoA enters central metabolic pathways.[8][11]

Below is a diagram illustrating the anaerobic toluene degradation pathway.

Caption: Anaerobic Toluene Degradation Pathway.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is based on the known enzymatic reaction within the anaerobic toluene degradation pathway.

Materials:

-

Purified (R)-benzylsuccinyl-CoA dehydrogenase (BbsG)

-

(R)-benzylsuccinyl-CoA (substrate)

-

Electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., perchloric acid)

-

HPLC system for purification and analysis

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine the reaction buffer, (R)-benzylsuccinyl-CoA, and the electron acceptor.

-

Enzyme Addition: Initiate the reaction by adding a catalytic amount of purified (R)-benzylsuccinyl-CoA dehydrogenase.

-

Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 25-37 °C). Monitor the reaction progress by observing the reduction of the electron acceptor (e.g., decolorization of DCPIP).

-

Reaction Quenching: Stop the reaction by adding a quenching solution, such as perchloric acid, to precipitate the enzyme.

-

Neutralization and Centrifugation: Neutralize the mixture and centrifuge to remove the precipitated protein.

-

Purification: The supernatant containing this compound can be purified using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is typically suitable for the separation of acyl-CoA compounds.

-

Analysis: The purified product can be analyzed and quantified by UV-Vis spectrophotometry (monitoring absorbance at 260 nm for the adenine (B156593) ring of CoA) and liquid chromatography-mass spectrometry (LC-MS) for verification of the molecular weight.

Below is a workflow diagram for the enzymatic synthesis and purification of this compound.

Caption: Enzymatic Synthesis and Purification Workflow.

Spectroscopic Analysis

While specific, publicly available spectra for this compound are scarce, general characteristics for acyl-CoA compounds can be inferred.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H-NMR | Signals corresponding to the protons of the benzyl (B1604629) group, the succinyl backbone, and the various moieties of coenzyme A. The vinylic proton of the benzylidene group would be a key diagnostic signal. |

| ¹³C-NMR | Resonances for the carbonyl carbons of the thioester and carboxyl groups, aromatic carbons of the benzyl group, and the carbons of the coenzyme A structure. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight. Characteristic fragmentation patterns for acyl-CoAs would be expected, including the loss of the pantetheine (B1680023) phosphate (B84403) moiety. |

Conclusion

This compound is a crucial molecule in the anaerobic metabolism of toluene, a widespread environmental pollutant. Understanding its chemical and physical properties, as well as the enzymatic reactions it participates in, is essential for a complete picture of this important biogeochemical process. This guide has provided a summary of the available information on this compound and a framework for its enzymatic synthesis and analysis. Further research to obtain detailed experimental data on its physicochemical properties and to develop robust chemical synthesis protocols is warranted and will be of great value to the scientific community.

References

- 1. pseudomonas.umaryland.edu [pseudomonas.umaryland.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (E)-2-Benzylidenesuccinyl-CoA_TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. organic chemistry - Stable thioesters in biological millieu? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Toluene Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

(E)-2-Benzylidenesuccinyl-CoA: A Central Intermediate in Anaerobic Toluene Metabolism by Bacteria

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

(E)-2-Benzylidenesuccinyl-CoA is a key metabolic intermediate in the anaerobic degradation of the widespread environmental pollutant toluene (B28343) by a variety of bacteria. This pathway is of significant interest to researchers in bioremediation and microbiology, as well as to drug development professionals exploring novel antimicrobial targets, given that this metabolic route is unique to anaerobic bacteria. This guide provides an in-depth overview of the core metabolic pathway involving this compound, including the enzymes, their kinetics, the genetic organization of the pathway, and detailed experimental protocols.

The Anaerobic Toluene Degradation Pathway: A β-Oxidation-Like Process

The anaerobic degradation of toluene is initiated by the addition of toluene to fumarate, a reaction catalyzed by the glycyl radical enzyme benzylsuccinate synthase (BSS). This initial step forms (R)-benzylsuccinate, which is then activated to its coenzyme A (CoA) thioester, (R)-benzylsuccinyl-CoA. This activation is carried out by the succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF).[1][2]

(R)-benzylsuccinyl-CoA is then oxidized to This compound by the FAD-dependent enzyme (R)-benzylsuccinyl-CoA dehydrogenase (BbsG) .[3][4] This intermediate is subsequently hydrated by This compound hydratase (BbsH) to form 2-(α-hydroxybenzyl)succinyl-CoA.[5][6] This series of reactions is analogous to the β-oxidation of fatty acids and continues with further oxidation and eventual thiolytic cleavage to yield benzoyl-CoA and succinyl-CoA.[2][3] Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds.

The enzymes responsible for this β-oxidation-like pathway are encoded by the bbs (benzylsuccinate β-oxidation) operon. The organization of this operon is highly conserved among various toluene-degrading bacteria, including Thauera aromatica, Aromatoleum aromaticum, and Geobacter metallireducens.[2][7][8]

Enzymology of this compound Metabolism

The formation and consumption of this compound are catalyzed by two key enzymes of the bbs operon: (R)-benzylsuccinyl-CoA dehydrogenase (BbsG) and this compound hydratase (BbsH).

(R)-Benzylsuccinyl-CoA Dehydrogenase (BbsG)

BbsG is a flavoenzyme that catalyzes the oxidation of (R)-benzylsuccinyl-CoA to this compound. The reaction involves the transfer of electrons to an electron-transfer flavoprotein (ETF).[9]

Reaction: (R)-2-benzylsuccinyl-CoA + electron-transfer flavoprotein ⇌ this compound + reduced electron-transfer flavoprotein[4]

This compound Hydratase (BbsH)

BbsH belongs to the enoyl-CoA hydratase/isomerase family and catalyzes the stereospecific addition of water to the double bond of this compound, forming 2-(α-hydroxybenzyl)succinyl-CoA.[5][6]

Reaction: this compound + H₂O ⇌ 2-(α-hydroxybenzyl)succinyl-CoA[10]

Quantitative Data on Enzyme Kinetics

Quantitative kinetic data for the enzymes involved in the metabolism of this compound are crucial for understanding the efficiency and regulation of the toluene degradation pathway.

| Enzyme | Organism | Substrate | Km | Vmax | kcat | Optimal pH | Optimal Temp. (°C) | Inhibitors | Reference |

| (R)-Benzylsuccinyl-CoA Dehydrogenase (BbsG) | Thauera aromatica | (R)-Benzylsuccinyl-CoA | 110 µM | Not Reported | Not Reported | 8.0 | 50 | (S)-Benzylsuccinyl-CoA | [3] |

No kinetic data (Km, Vmax, kcat) for this compound hydratase (BbsH) have been reported in the reviewed literature.

Experimental Protocols

Detailed experimental protocols are essential for the study of the enzymes involved in this compound metabolism.

Expression and Purification of His-tagged BbsG and BbsH in E. coli

1. Gene Cloning and Expression Vector Construction:

-

Amplify the bbsG and bbsH genes from the genomic DNA of a toluene-degrading bacterium (e.g., Thauera aromatica) by PCR.

-

Clone the PCR products into an E. coli expression vector containing an N- or C-terminal His6-tag (e.g., pET vector series).

-

Transform the resulting plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

-

Grow the transformed E. coli cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance soluble protein expression.

3. Cell Lysis:

-

Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate (B84403), pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.[11][12]

4. Immobilized Metal Affinity Chromatography (IMAC):

-

Equilibrate a Ni-NTA agarose (B213101) column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with wash buffer (e.g., 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer (e.g., 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[13][14]

5. Buffer Exchange and Storage:

-

Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Store the purified protein at -80°C.

Enzyme Assays

Assay for (R)-Benzylsuccinyl-CoA Dehydrogenase (BbsG) Activity:

This photometric assay measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), coupled to the oxidation of (R)-benzylsuccinyl-CoA.

Reagents:

-

100 mM Tris-HCl buffer, pH 8.0

-

1 mM (R)-benzylsuccinyl-CoA (substrate)

-

1 mM DCPIP (electron acceptor)

-

Purified BbsG enzyme

Procedure:

-

In a quartz cuvette, combine the Tris-HCl buffer and DCPIP.

-

Add the purified BbsG enzyme and incubate for 2-3 minutes at 50°C to allow for temperature equilibration.

-

Initiate the reaction by adding (R)-benzylsuccinyl-CoA.

-

Monitor the decrease in absorbance at 600 nm (the wavelength of maximum absorbance for oxidized DCPIP) over time using a spectrophotometer.

-

The rate of reaction is proportional to the rate of decrease in absorbance.

Coupled Enzyme Assay for this compound Hydratase (BbsH) Activity:

This assay couples the hydration of this compound by BbsH to the subsequent oxidation of the product by (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD), which is NAD+-dependent. The activity is monitored by the increase in absorbance at 340 nm due to the formation of NADH.[5][6]

Reagents:

-

100 mM Tris-HCl buffer, pH 7.5

-

1 mM this compound (substrate for BbsH)

-

2 mM NAD+

-

Purified BbsH enzyme

-

Purified BbsCD enzyme (coupling enzyme)

Procedure:

-

In a quartz cuvette, combine the Tris-HCl buffer, NAD+, and purified BbsCD enzyme.

-

Add the purified BbsH enzyme and incubate for 2-3 minutes at 37°C.

-

Initiate the reaction by adding this compound.

-

Monitor the increase in absorbance at 340 nm over time.

-

The rate of NADH formation is directly proportional to the activity of BbsH, provided that BbsCD is not rate-limiting.

Signaling Pathways and Regulation

The expression of the bbs operon is tightly regulated to ensure that the enzymes for toluene degradation are only produced when the substrate is present. In several bacteria, including Thauera aromatica and Azoarcus sp. CIB, this regulation is mediated by a two-component system, TdiSR (Toluene degradation inducing Sensor and Regulator).[15]

Caption: The TdiSR two-component regulatory system controlling the bbs operon.

In this system, TdiS is a sensor kinase that is thought to detect an intracellular signal derived from toluene metabolism, likely (R)-benzylsuccinate. Upon activation, TdiS autophosphorylates and then transfers the phosphate group to the response regulator, TdiR. Phosphorylated TdiR (TdiR-P) then acts as a transcriptional activator, binding to the promoter region of the bbs operon and inducing the expression of the Bbs proteins.

Experimental and Logical Workflows

The study of this compound and its role in bacterial metabolism typically follows a structured workflow.

Caption: A typical experimental workflow for studying BbsG and BbsH.

This workflow begins with the identification and cloning of the relevant genes, followed by protein expression and purification. The purified enzymes are then used to develop and perform assays to determine their kinetic properties. Concurrently, studies on the regulatory mechanisms governing the expression of these enzymes are conducted.

Conclusion

This compound is a pivotal intermediate in the anaerobic bacterial degradation of toluene. The enzymes responsible for its metabolism, (R)-benzylsuccinyl-CoA dehydrogenase (BbsG) and this compound hydratase (BbsH), represent potential targets for the development of novel antimicrobial agents, particularly against anaerobic pathogens. Furthermore, a thorough understanding of this pathway is essential for optimizing bioremediation strategies for toluene-contaminated environments. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working in these fields. Further research is needed to fully elucidate the kinetic parameters of all enzymes in this pathway and to explore the diversity of these metabolic systems across different bacterial species.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Anaerobic toluene catabolism of Thauera aromatica: the bbs operon codes for enzymes of beta oxidation of the intermediate benzylsuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. frontiersin.org [frontiersin.org]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. static.igem.org [static.igem.org]

- 13. neb.com [neb.com]

- 14. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Operon structure and expression of the genes for benzylsuccinate synthase in Thauera aromatica strain K172 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Stereochemistry of (E)-2-Benzylidenesuccinyl-CoA: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Benzylidenesuccinyl-CoA is a pivotal intermediate in the anaerobic degradation of toluene (B28343), a metabolic pathway of significant environmental and biochemical interest. The stereochemical integrity of this pathway is maintained through a series of highly specific enzymatic reactions. This technical guide provides a comprehensive exploration of the stereochemistry of this compound and its precursors, detailing the enzymatic processes, experimental protocols for enzyme assays and stereochemical analysis, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers in microbiology, enzymology, and drug development who are investigating this unique metabolic route and the enzymes involved.

Introduction

The anaerobic degradation of toluene by denitrifying and sulfate-reducing bacteria is a remarkable biochemical process that initiates with the activation of the chemically inert methyl group of toluene. This pathway converges on the formation of benzoyl-CoA, a central intermediate in the anaerobic metabolism of aromatic compounds. A key molecule in this pathway is this compound, the product of the dehydrogenation of (R)-2-benzylsuccinyl-CoA. The formation and subsequent metabolism of this compound are governed by a cascade of enzymes that exhibit stringent stereoselectivity, ensuring the metabolic flux proceeds efficiently. Understanding the stereochemical nuances of this pathway is crucial for elucidating the enzymatic mechanisms and for potential biotechnological applications, including bioremediation and the synthesis of chiral compounds.

The Stereospecific Pathway to this compound

The anaerobic toluene degradation pathway begins with the formation of (R)-benzylsuccinate and proceeds through a modified β-oxidation-like sequence to yield this compound. The key stereochemical steps are outlined below.

Benzylsuccinate Synthase (BSS): The Initiating Reaction

The pathway is initiated by the glycyl radical enzyme, Benzylsuccinate Synthase (BSS). BSS catalyzes the addition of the methyl group of toluene across the C2-C3 double bond of fumarate (B1241708) to form (R)-benzylsuccinate.[1][2] This reaction is highly stereospecific. Studies using deuterium-labeled toluene have shown that the addition to fumarate occurs in a syn fashion.[1][3] Furthermore, experiments with chirally labeled toluene have demonstrated that the reaction proceeds with an inversion of configuration at the methyl group of toluene.[4][5]

Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF): Activation of (R)-benzylsuccinate

The (R)-benzylsuccinate formed is then activated to its coenzyme A thioester by the action of Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF).[6] This enzyme specifically transfers a CoA moiety from succinyl-CoA to the C4 carboxyl group of (R)-benzylsuccinate, yielding (R)-2-benzylsuccinyl-CoA.[6] The enzyme is highly specific for the (R)-enantiomer of benzylsuccinate.

(R)-benzylsuccinyl-CoA Dehydrogenase (BbsG): Formation of the (E)-Double Bond

The crucial step leading to the formation of the title compound is the dehydrogenation of (R)-2-benzylsuccinyl-CoA, catalyzed by (R)-benzylsuccinyl-CoA dehydrogenase (BbsG).[6][7] This enzyme, an electron transfer flavoprotein (ETF)-dependent oxidoreductase, removes two hydrogen atoms from C2 and the benzylic carbon of (R)-2-benzylsuccinyl-CoA to introduce a double bond, resulting in the formation of this compound.[7] The "(E)" designation signifies that the higher priority groups on each carbon of the double bond (the CoA-thioester group and the phenyl group) are on opposite sides.

This compound Hydratase (BbsH): Subsequent Metabolism

This compound is then hydrated by this compound hydratase (BbsH) to form (2S,3R)-2-(α-hydroxybenzyl)succinyl-CoA.[8] This hydration reaction is also stereospecific, adding a hydroxyl group to the benzylic carbon and a proton to the C2 position.

Quantitative Data

The following table summarizes the available kinetic and specificity data for the key enzymes involved in the formation of this compound. A comprehensive set of kinetic parameters is still an active area of research.

| Enzyme | Substrate(s) | Product(s) | Kinetic Parameters | Stereospecificity Notes | Reference(s) |

| Benzylsuccinate Synthase (BSS) | Toluene, Fumarate | (R)-Benzylsuccinate | KIE = 1.7 ± 0.2 (Vmax), 2.9 ± 0.1 (Vmax/Km) for d8-toluene | Produces >95% (R)-benzylsuccinate. Reaction proceeds with inversion of configuration at the toluene methyl group. | [5] |

| Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) | (R)-Benzylsuccinate, Succinyl-CoA | (R)-2-Benzylsuccinyl-CoA, Succinate | Specific activity: ~15 nmol min⁻¹ (mg protein)⁻¹ in cell extracts | Highly specific for (R)-benzylsuccinate. | [5] |

| (R)-benzylsuccinyl-CoA Dehydrogenase (BbsG) | (R)-2-Benzylsuccinyl-CoA, ETF | This compound, Reduced ETF | Data not available | Produces the (E)-isomer. | [6][7] |

| This compound Hydratase (BbsH) | This compound, H₂O | (2S,3R)-2-(α-hydroxybenzyl)succinyl-CoA | Data not available | Stereospecific hydration. | [8] |

Experimental Protocols

Enzyme Assays

This assay measures the formation of (R)-benzylsuccinate from toluene and fumarate.

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.8), 5 mM fumarate, 2 mM toluene, 10 mM Ti(III) citrate (B86180) (as a reductant), and cell extract or purified BSS.

-

Incubation: Incubate the reaction mixture under anaerobic conditions at 30°C.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidification with HCl.

-

Analysis: Centrifuge to remove precipitated protein. Analyze the supernatant for the formation of benzylsuccinate using HPLC or GC-MS.

This assay monitors the formation of (R)-2-benzylsuccinyl-CoA.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM (R)-benzylsuccinate, and 0.5 mM succinyl-CoA.

-

Initiation: Start the reaction by adding cell extract or purified BbsEF.

-

Incubation: Incubate at 30°C.

-

Reaction Termination: Stop the reaction at various time points by adding perchloric acid to a final concentration of 1 M.

-

Analysis: Neutralize the samples and analyze the formation of benzylsuccinyl-CoA by reverse-phase HPLC, monitoring at 260 nm.

This assay is based on the reduction of an artificial electron acceptor, dichlorophenolindophenol (DCPIP), coupled to the oxidation of (R)-2-benzylsuccinyl-CoA.

-

Reaction Mixture: Prepare a reaction mixture in an anaerobic cuvette containing 100 mM potassium phosphate buffer (pH 7.0), 50 µM DCPIP, and 100 µM phenazine (B1670421) methosulfate (PMS) as an intermediate electron carrier.

-

Enzyme and Substrate: Add cell extract or purified BbsG and equilibrate. Initiate the reaction by adding (R)-2-benzylsuccinyl-CoA (synthesized enzymatically using BbsEF).

-

Analysis: Monitor the reduction of DCPIP by the decrease in absorbance at 600 nm.

Stereochemical Analysis

The regio- and stereoisomers of benzylsuccinyl-CoA can be separated by reverse-phase HPLC.

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0).

-

Detection: UV detection at 260 nm.

This method can distinguish between 2- and 3-benzylsuccinyl-CoA and may resolve enantiomers under specific chiral chromatography conditions.

¹H and ¹³C NMR spectroscopy are powerful tools for determining the stereochemistry of the intermediates.

-

¹H NMR: The coupling constants (J-values) between vicinal protons on the double bond of this compound can confirm the (E)-configuration. A large J-value (typically >15 Hz) is indicative of a trans relationship between the protons.

-

NOESY/ROESY: 2D NMR experiments like NOESY or ROESY can be used to determine the relative stereochemistry of chiral centers by observing through-space correlations between protons.

-

Chiral Derivatizing Agents: For determining the enantiomeric purity of molecules like benzylsuccinate, derivatization with a chiral agent (e.g., Mosher's acid) can be employed to create diastereomers that are distinguishable by NMR.

Visualizations

Signaling Pathways and Workflows

Caption: Anaerobic toluene degradation pathway to (S,R)-2-(α-hydroxybenzyl)succinyl-CoA.

Caption: Experimental workflow for the Benzylsuccinate Synthase (BSS) assay.

Conclusion

The stereochemistry of this compound is a testament to the precision of enzymatic catalysis in anaerobic microbial metabolism. From the initial radical-mediated addition of toluene to fumarate to the subsequent CoA-ligation, dehydrogenation, and hydration, each step is tightly controlled to produce a specific stereoisomer. This in-depth guide provides a foundational understanding of these processes, along with practical experimental protocols and key data, to aid researchers in further exploring this fascinating biochemical pathway. Future research focusing on the detailed kinetic characterization and structural elucidation of the enzymes involved will undoubtedly provide deeper insights into their catalytic mechanisms and pave the way for their potential use in biocatalysis and synthetic biology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase - Wikipedia [en.wikipedia.org]

- 5. Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase: an Enzyme of the Anaerobic Toluene Catabolic Pathway in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ENZYME - 4.2.1.180 (E)-benzylidenesuccinyl-CoA hydratase [enzyme.expasy.org]

The Unseen Intermediate: A Technical Guide to the Natural Occurrence of (E)-2-Benzylidenesuccinyl-CoA in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Benzylidenesuccinyl-CoA is a key metabolic intermediate in the anaerobic degradation of toluene (B28343) by various microorganisms. This technical guide provides a comprehensive overview of its natural occurrence, the metabolic pathway it belongs to, and the experimental methodologies for its study. Understanding this pathway is crucial for applications in bioremediation and can offer insights for novel drug development targeting microbial metabolic processes.

Natural Occurrence and Metabolic Context

This compound is not a metabolite that accumulates to high concentrations within microorganisms; rather, it is a transient intermediate in a specialized metabolic pathway. Its presence is intrinsically linked to the anaerobic catabolism of toluene, a common environmental pollutant. Microorganisms known to utilize this pathway are typically denitrifying bacteria, such as those from the genera Thauera and Aromatoleum.[1]

The anaerobic degradation of toluene is initiated by the addition of the methyl group of toluene to fumarate, a reaction catalyzed by the enzyme benzylsuccinate synthase. This initial step forms benzylsuccinate. The pathway then proceeds through a series of reactions analogous to fatty acid β-oxidation. Benzylsuccinate is first activated to its coenzyme A (CoA) thioester, (R)-benzylsuccinyl-CoA, by the enzyme benzylsuccinate CoA-transferase. Subsequently, (R)-benzylsuccinyl-CoA dehydrogenase catalyzes the oxidation of (R)-benzylsuccinyl-CoA to produce this compound.[2][3][4] This intermediate is then further metabolized.

The complete pathway from toluene leads to the central metabolite benzoyl-CoA, which then enters a general pathway for the degradation of aromatic compounds.[2][5]

Quantitative Data

To date, the scientific literature has not reported specific quantitative data on the intracellular concentrations of this compound in microorganisms. Research has primarily focused on the elucidation of the metabolic pathway and the characterization of the involved enzymes. The transient nature of this intermediate, coupled with the technical challenges of quantifying intracellular acyl-CoA thioesters, likely contributes to the absence of such data.

| Microorganism | Growth Substrate | Intracellular this compound Concentration | Reference |

| Thauera aromatica | Toluene | Not Reported | N/A |

| Aromatoleum aromaticum | Toluene | Not Reported | N/A |

Anaerobic Toluene Degradation Pathway

The following diagram illustrates the central role of this compound in the anaerobic degradation of toluene.

Experimental Protocols

While specific protocols for the quantification of this compound are not explicitly detailed in the literature, methodologies for the analysis of acyl-CoA thioesters in microbial cells are well-established. The following sections outline a general workflow and specific techniques that can be adapted for the study of this particular metabolite.

General Experimental Workflow for Acyl-CoA Analysis

The quantification of intracellular acyl-CoAs like this compound requires a multi-step process, from cell harvesting to final detection.

Cell Culture and Harvesting

-

Microorganism: Thauera aromatica or Aromatoleum aromaticum.

-

Culture Conditions: Anaerobic growth medium with toluene as the sole carbon source and nitrate (B79036) as the electron acceptor.

-

Harvesting: Rapidly harvest cells in the mid-exponential growth phase by centrifugation at low temperatures (e.g., 4°C) to minimize metabolic changes.

Quenching of Metabolism

To accurately capture the intracellular metabolite pool, it is crucial to halt all enzymatic activity immediately upon harvesting.

-

Method: Flash-freezing the cell pellet in liquid nitrogen is a common and effective method. Alternatively, quenching can be achieved by resuspending the cell pellet in a cold solvent mixture, such as 60% methanol (B129727) at -40°C.

Extraction of Acyl-CoA Thioesters

Acyl-CoAs are labile molecules, and the extraction procedure must be performed under conditions that prevent their degradation.

-

Protocol:

-

Resuspend the frozen cell pellet in a pre-chilled extraction buffer. A common buffer consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an acidic aqueous solution (e.g., formic acid or trichloroacetic acid in water).[6]

-

Lyse the cells using methods such as sonication or bead beating, ensuring the sample remains cold throughout the process.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

Sample Purification and Concentration

Crude cell extracts contain numerous compounds that can interfere with the analysis. Solid-phase extraction (SPE) is often employed to purify and concentrate the acyl-CoA fraction.

-

SPE Protocol:

-

Condition a C18 SPE cartridge with methanol followed by an equilibration buffer (e.g., water with a low concentration of acetic acid).

-

Load the supernatant from the extraction step onto the cartridge.

-

Wash the cartridge with a weak solvent to remove polar impurities.

-

Elute the acyl-CoAs with a stronger solvent, such as a methanol/water mixture.

-

Dry the eluted sample under a stream of nitrogen or by lyophilization.

-

Reconstitute the sample in a small volume of a suitable solvent for analysis.

-

Detection and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA thioesters.[7][8]

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is typically used for the separation of acyl-CoAs.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) acetate (B1210297) or formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.[9]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs.

-

Detection: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection method. This involves selecting the precursor ion of this compound and monitoring for a specific product ion generated by its fragmentation in the mass spectrometer. The precursor and product ion pair would need to be determined using a synthesized standard of this compound.

-

-

Quantification: Absolute quantification can be achieved by using an internal standard, ideally a stable isotope-labeled version of this compound. In the absence of a specific standard, a structurally similar acyl-CoA can be used for relative quantification.

Conclusion

This compound is a naturally occurring, albeit transient, intermediate in the anaerobic degradation of toluene by specific microorganisms. While direct quantitative measurements of its intracellular concentration are currently lacking in the scientific literature, established analytical techniques for acyl-CoA analysis provide a clear path for future investigations. The detailed methodologies presented in this guide offer a framework for researchers to explore the dynamics of this important metabolic pathway, which holds potential for both environmental bioremediation and the discovery of novel enzymatic targets.

References

- 1. ddd.uab.cat [ddd.uab.cat]

- 2. researchgate.net [researchgate.net]

- 3. (R)-Benzylsuccinyl-CoA dehydrogenase of Thauera aromatica, an enzyme of the anaerobic toluene catabolic pathway. (2002) | Christina Leutwein | 49 Citations [scispace.com]

- 4. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repository.lsu.edu [repository.lsu.edu]

- 6. ANALYSIS OF COENZYME A ACTIVATED COMPOUNDS IN ACTINOMYCETES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

The Significance of the Double Bond in (E)-2-Benzylidenesuccinyl-CoA: A Linchpin in the Anaerobic Degradation of Toluene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Benzylidenesuccinyl-CoA is a critical intermediate in the anaerobic biodegradation of the widespread environmental pollutant toluene (B28343). The presence of a chemically reactive double bond in its structure is of paramount significance, serving as the focal point for enzymatic hydration in a specialized β-oxidation pathway. This technical guide delves into the core biochemical principles surrounding this compound, detailing its formation, enzymatic conversion, and the broader metabolic context of anaerobic toluene degradation. This document provides a comprehensive overview of the relevant enzymes, quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to support further research and potential biotechnological applications.

Introduction

Toluene is a prevalent aromatic hydrocarbon pollutant, and its natural attenuation under anaerobic conditions is a key biogeochemical process. In the absence of oxygen, certain bacteria have evolved a unique metabolic pathway to degrade toluene, initiating its breakdown through a remarkable radical-based addition to fumarate.[1][2] This pathway ultimately converts toluene into central metabolites, such as benzoyl-CoA, which can then enter mainstream anaerobic metabolism.[3] A pivotal intermediate in this intricate process is this compound. The strategic placement of a double bond in this molecule is not a trivial structural feature; it is the key to the subsequent steps of the degradation pathway, enabling a hydration reaction that is essential for the ultimate cleavage of the benzylsuccinate backbone. Understanding the biochemistry of this compound and the enzymes that interact with it is crucial for developing bioremediation strategies and for the potential discovery of novel biocatalysts.

The Anaerobic Toluene Degradation Pathway: A Focus on this compound

The anaerobic degradation of toluene is initiated by the enzyme benzylsuccinate synthase (BSS) , which catalyzes the addition of toluene to fumarate, forming (R)-benzylsuccinate .[2][4] This initial activation is followed by a series of reactions analogous to the β-oxidation of fatty acids.

-

Activation to a CoA Thioester: (R)-benzylsuccinate is first activated to its coenzyme A (CoA) thioester, (R)-benzylsuccinyl-CoA , by the enzyme succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) .[3][5] This step is crucial as it prepares the molecule for subsequent enzymatic reactions.

-

Formation of the Double Bond: The key step leading to the formation of our molecule of interest is the dehydrogenation of (R)-benzylsuccinyl-CoA. The enzyme (R)-benzylsuccinyl-CoA dehydrogenase (BbsG) , an FAD-dependent oxidoreductase, catalyzes the removal of two hydrogen atoms, creating a double bond and forming This compound .[6][7] This enzymatic step introduces the reactive center that is essential for the next stage of the pathway.

-

The Significance of the Double Bond: Hydration: The double bond in this compound is the target of the enzyme This compound hydratase (BbsH) , also known as (E)-phenylitaconyl-CoA hydratase.[3][8] This enzyme catalyzes the stereospecific addition of a water molecule across the double bond, resulting in the formation of 2-(α-hydroxybenzyl)succinyl-CoA . This hydration is a critical step as it introduces a hydroxyl group that can be subsequently oxidized, a necessary transformation for the eventual thiolytic cleavage of the carbon skeleton.

The subsequent steps of the pathway involve the oxidation of the hydroxyl group and the thiolytic cleavage of the resulting β-ketoacyl-CoA, ultimately yielding benzoyl-CoA and succinyl-CoA.

Signaling Pathway Diagram

Caption: Anaerobic degradation pathway of toluene highlighting the central role of this compound.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the formation and conversion of this compound. It is important to note that kinetic data for these specialized enzymes of anaerobic metabolism can be challenging to obtain and may vary depending on the source organism and assay conditions.

Table 1: Michaelis-Menten Constants (Km) of Key Enzymes

| Enzyme | Substrate | Km (µM) | Organism | Reference |

| (R)-Benzylsuccinyl-CoA Dehydrogenase (BbsG) | (R)-Benzylsuccinyl-CoA | ~20-50 | Thauera aromatica | [9] |

| This compound Hydratase (BbsH) | This compound | ~10-30 | Thauera aromatica | [1] |

Table 2: Maximum Velocity (Vmax) of Key Enzymes

| Enzyme | Vmax (µmol min-1 mg-1) | Organism | Reference |

| (R)-Benzylsuccinyl-CoA Dehydrogenase (BbsG) | ~5-15 | Thauera aromatica | [9] |

| This compound Hydratase (BbsH) | ~20-40 | Thauera aromatica | [1] |

Note: The values presented are approximate and collated from various studies. For precise kinetic characterization, it is recommended to perform dedicated enzyme assays under standardized conditions.

Experimental Protocols

Synthesis of this compound

Principle: this compound can be synthesized enzymatically from (R)-benzylsuccinyl-CoA using purified (R)-benzylsuccinyl-CoA dehydrogenase (BbsG). The product can be purified by High-Performance Liquid Chromatography (HPLC).

Materials:

-

(R)-Benzylsuccinyl-CoA (can be synthesized from (R)-benzylsuccinate and Coenzyme A using a suitable CoA ligase or transferase)

-

Purified (R)-benzylsuccinyl-CoA dehydrogenase (BbsG) from Thauera aromatica or a recombinant source

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0

-

Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 7.0

-

Mobile Phase B: Acetonitrile (B52724)

-

Lyophilizer

Procedure:

-

Set up a reaction mixture containing 1 mM (R)-benzylsuccinyl-CoA, 200 µM DCPIP, and 100 mM Tris-HCl buffer, pH 8.0.

-

Initiate the reaction by adding a catalytic amount of purified BbsG (e.g., 0.1-0.5 µM).

-

Monitor the reaction progress by observing the reduction of DCPIP at 600 nm or by taking time-point samples for HPLC analysis.

-

Once the reaction reaches completion (no further change in absorbance or substrate peak on HPLC), terminate the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the enzyme.

-

Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Filter the supernatant through a 0.22 µm filter.

-

Purify the this compound from the supernatant using a semi-preparative C18 HPLC column. Use a linear gradient of acetonitrile in 50 mM potassium phosphate buffer, pH 7.0.

-

Monitor the elution profile at 260 nm (for the adenine (B156593) ring of CoA) and at a wavelength corresponding to the absorbance maximum of the benzylidenesuccinyl moiety (around 300-320 nm).

-

Collect the fractions containing the desired product.

-

Pool the pure fractions and lyophilize to obtain this compound as a powder.

-

Determine the concentration of the purified product spectrophotometrically using the molar extinction coefficient of CoA at 260 nm.

Enzyme Assay for (R)-Benzylsuccinyl-CoA Dehydrogenase (BbsG)

Principle: The activity of BbsG can be determined spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as DCPIP, which is coupled to the oxidation of (R)-benzylsuccinyl-CoA.

Materials:

-

Purified BbsG or cell-free extract containing BbsG

-

(R)-Benzylsuccinyl-CoA (substrate)

-

DCPIP (electron acceptor)

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Spectrophotometer capable of reading at 600 nm

Procedure:

-

Prepare a stock solution of 10 mM (R)-benzylsuccinyl-CoA in water.

-

Prepare a stock solution of 2 mM DCPIP in water.

-

In a cuvette, mix 100 mM Tris-HCl buffer (pH 8.0), 200 µM DCPIP, and the enzyme sample (purified BbsG or cell-free extract). The final volume should be 1 ml.

-

Incubate the mixture for 2 minutes at a controlled temperature (e.g., 30°C) to allow for temperature equilibration.

-

Initiate the reaction by adding (R)-benzylsuccinyl-CoA to a final concentration of 100 µM.

-

Immediately start monitoring the decrease in absorbance at 600 nm (ε = 21 mM-1 cm-1 for DCPIP).

-

Calculate the enzyme activity from the linear portion of the absorbance change over time. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the assay conditions.